molecular formula C23H18N4O3S B3297276 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895431-07-9

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3297276
CAS No.: 895431-07-9
M. Wt: 430.5 g/mol
InChI Key: CAGCCZDWGKZGHG-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the cyano group and the pyridin-3-ylmethyl group. Common reagents used in these reactions include thionyl chloride, dimethyl sulfate, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-29-18-9-10-19(30-2)21-20(18)26-23(31-21)27(14-16-4-3-11-25-13-16)22(28)17-7-5-15(12-24)6-8-17/h3-11,13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGCCZDWGKZGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 2
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 3
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4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 4
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
Reactant of Route 6
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4-cyano-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

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